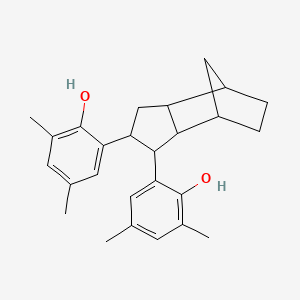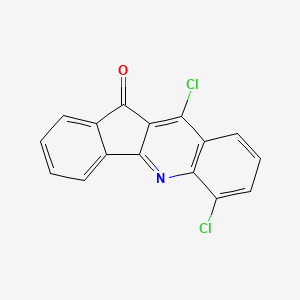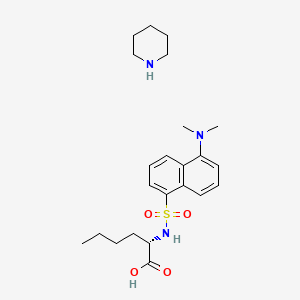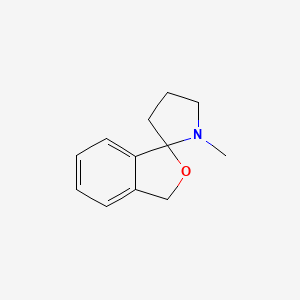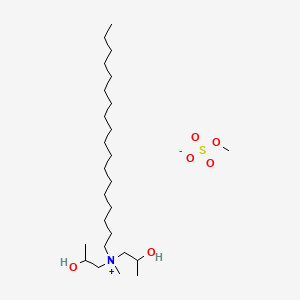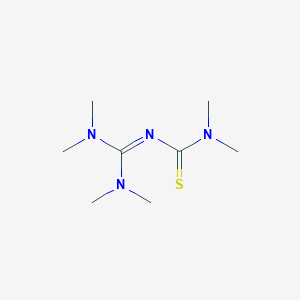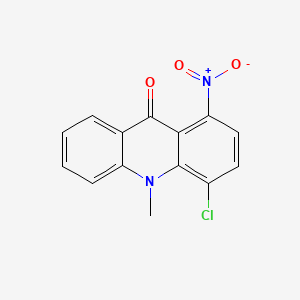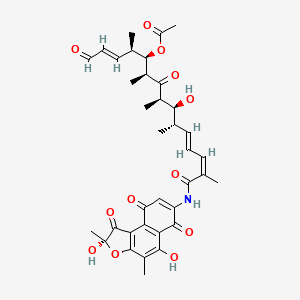
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S is a complex organic compound with the molecular formula C36H41NO12 and a molecular weight of 679.7 . This compound is a derivative of rifamycin, a well-known antibiotic used to treat bacterial infections. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Chemical Reactions Analysis
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S has several scientific research applications, including:
Chemistry: This compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: Researchers investigate its biological activity, particularly its potential as an antibiotic or antimicrobial agent.
Medicine: The compound’s potential therapeutic applications are explored, including its efficacy against various bacterial infections.
Industry: Its unique structure makes it a candidate for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S involves its interaction with bacterial enzymes and cellular pathways. The compound likely inhibits bacterial RNA synthesis by binding to the bacterial RNA polymerase, similar to other rifamycin derivatives . This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death.
Comparison with Similar Compounds
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can be compared to other rifamycin derivatives, such as:
Rifampicin: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Rifabutin: Another rifamycin derivative with distinct pharmacokinetic properties and applications.
Rifapentine: Known for its longer half-life and use in treating tuberculosis.
The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and chemical properties compared to other rifamycin derivatives.
Properties
CAS No. |
172097-84-6 |
|---|---|
Molecular Formula |
C36H41NO12 |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
[(2E,4R,5R,6S,8R,9S,10S,11E,13Z)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-9-hydroxy-4,6,8,10,14-pentamethyl-1,7,15-trioxopentadeca-2,11,13-trien-5-yl] acetate |
InChI |
InChI=1S/C36H41NO12/c1-16(28(41)19(4)29(42)20(5)32(48-22(7)39)17(2)13-10-14-38)11-9-12-18(3)35(46)37-23-15-24(40)25-26(31(23)44)30(43)21(6)33-27(25)34(45)36(8,47)49-33/h9-17,19-20,28,32,41,43,47H,1-8H3,(H,37,46)/b11-9+,13-10+,18-12-/t16-,17+,19+,20+,28-,32+,36-/m0/s1 |
InChI Key |
NXPZQJQDFPIWMS-KLTADECSSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)C(=O)[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)O)/C)C3=C1O[C@](C3=O)(C)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(=O)C(C)C(C(C)C=CC=O)OC(=O)C)O)C)C3=C1OC(C3=O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



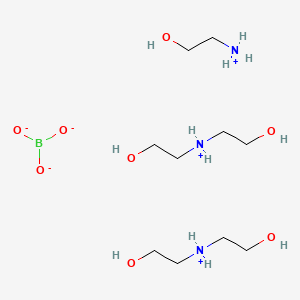

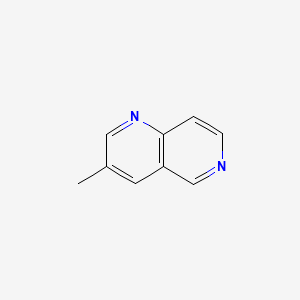
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
